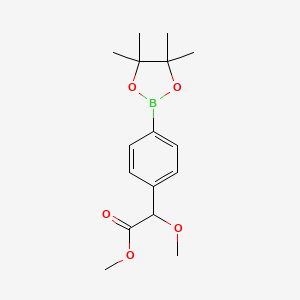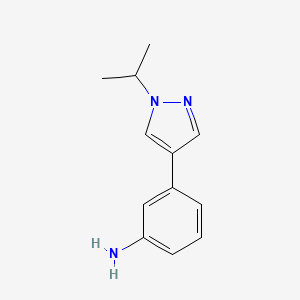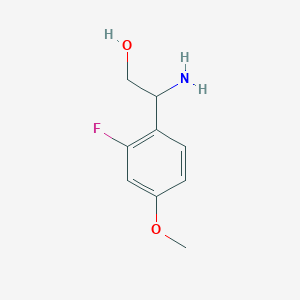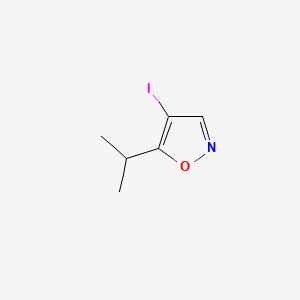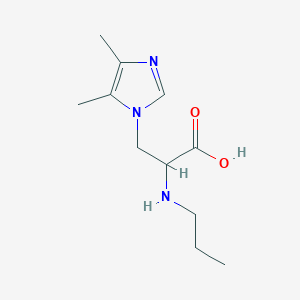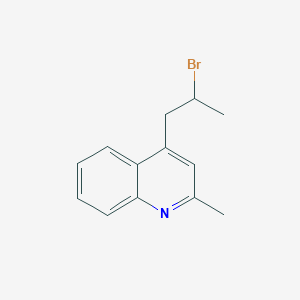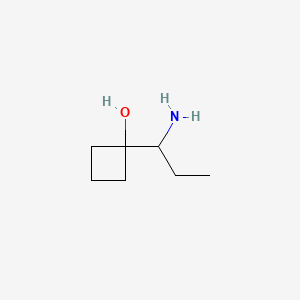
1-(1-Aminopropyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropyl)cyclobutanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutanol ring substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminopropyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 1-aminopropane in the presence of a reducing agent. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(1-Aminopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular functions, depending on the context of its use.
Comparison with Similar Compounds
Cyclobutanol: A simpler analog without the aminopropyl group.
1-Aminopropylcyclohexanol: A similar compound with a cyclohexanol ring instead of a cyclobutanol ring.
1-(1-Aminopropyl)cyclopentanol: Another analog with a cyclopentanol ring.
Uniqueness: 1-(1-Aminopropyl)cyclobutanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its smaller ring size compared to cyclohexanol or cyclopentanol derivatives may result in different reactivity and interaction profiles, making it valuable for specific applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(1-aminopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6(8)7(9)4-3-5-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
ZXJZTIHWXYPGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


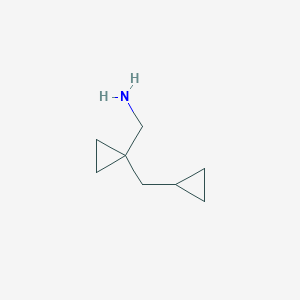
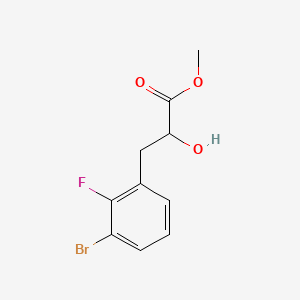
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
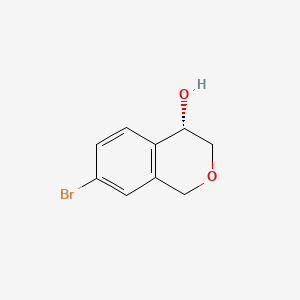
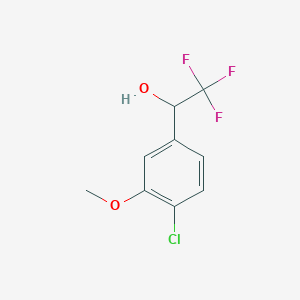
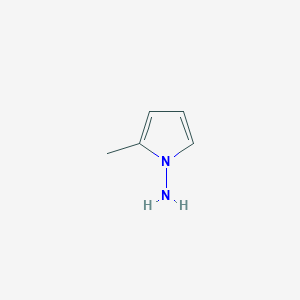
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
